5-fluoro-2-methoxy-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide
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Description
5-fluoro-2-methoxy-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18FN3O3S2 and its molecular weight is 395.47. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
The development of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups exhibits remarkable potential for photodynamic therapy, a cancer treatment method. These compounds, characterized by their good fluorescence properties and high singlet oxygen quantum yield, are useful as Type II photosensitizers for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Cyclooxygenase-2 Inhibition
Several benzenesulfonamide derivatives have been synthesized and evaluated for their cyclooxygenase (COX-1/COX-2) inhibitory activities, showing promise for anti-inflammatory applications. For instance, compounds with fluorine substitution on the benzenesulfonamide moiety have demonstrated potency and selectivity for COX-2 inhibition, indicative of their potential as COX-2 specific inhibitors (Pal et al., 2003; Almansa et al., 2003).
Anticancer Activity
Benzenesulfonamide derivatives have also been explored for their anticancer effects. Novel aminothiazole-paeonol derivatives, for example, showed high anticancer potential against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines, suggesting these compounds as promising lead compounds for developing new anticancer agents (Tsai et al., 2016).
Material Science Applications
In material science, substituted thiophenes, which share structural motifs with the compound , have shown a wide spectrum of biological activities and applications in organic electronics, highlighting the broad applicability of sulfur-containing heteroaromatic compounds in both life sciences and material science (Nagaraju et al., 2018).
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S2/c1-21-11-13(15-4-3-9-25-15)20-17(21)7-8-19-26(22,23)16-10-12(18)5-6-14(16)24-2/h3-6,9-11,19H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMZVAYYIYVFJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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